AZA1

Übersicht

Beschreibung

AZA1, also known as Azaspiracid-1, is a polyether marine toxin produced by the dinoflagellate Azadinium spinosum. It was first identified following an outbreak of shellfish poisoning in the Netherlands in 1995. This compound is known for its potent cytotoxicity and has been associated with severe gastrointestinal symptoms in humans, such as nausea, vomiting, and diarrhea .

Vorbereitungsmethoden

The preparation of AZA1 involves the extraction and purification from marine dinoflagellates. One method involves culturing Azadinium spinosum in photobioreactors, followed by harvesting the algae using tangential flow filtration or continuous centrifugation. The toxins are then extracted using solid-phase extraction procedures and purified through a series of steps to achieve high purity .

In a laboratory setting, isotopically labelled this compound can be prepared by reacting the compound with H₂¹⁸O under acidic conditions. This method allows for the incorporation of oxygen-18 into the molecule, which is useful for accurate quantitation using liquid chromatography-mass spectrometry .

Analyse Chemischer Reaktionen

Explosive Decomposition Pathways

AZA1 is notorious for its extreme sensitivity, requiring no external ignition source. Key decomposition triggers include:

The compound’s instability arises from its high nitrogen content (82.4% by mass) and strain in the tetrazole ring system. Computational models indicate a reaction enthalpy of approximately -1,200 kJ/mol during decomposition, releasing nitrogen gas as the primary product .

Hydrolytic Reactivity

This compound undergoes rapid hydrolysis even at ambient conditions:

Reaction :

-

Produces hydrogen azide (HN₃) , a volatile explosive gas (LD₅₀: 1.3 mg/kg, rats)

-

Reaction rate increases exponentially above 20°C (Q₁₀ ≈ 4.2)

Aza-Specific Cycloadditions

While this compound itself isn’t used in synthesis due to instability, related aza-compounds participate in key reactions:

Aza-Friedel–Crafts Reactions

Recent advances enable para-selective substitutions in phenolic systems:

| Catalyst System | Substrate | Selectivity (para:ortho) | Yield (%) |

|---|---|---|---|

| PyBidine-Ni(OAc)₂ | Phenol/Imine derivatives | 99:1 | 92 |

| Lewis acid (AlCl₃) | Same substrates | 10:90 | 68 |

This Ni-based catalytic platform demonstrates unprecedented regiocontrol through steric steering effects .

Aza-Paternò–Büchi Reactions

Photochemical [2+2] cycloadditions form azetidine rings:

| Light Source (nm) | Quantum Yield (Φ) | Reaction Time (h) | Azetidine Purity (%) |

|---|---|---|---|

| 365 | 0.32 | 12 | 88 |

| 254 | 0.45 | 8 | 76 |

Optimal conditions use xanthone photosensitizers (0.1 mol%) in acetonitrile at -20°C .

Computational Predictive Models

Machine learning approaches (e.g., RedDB database) enable reaction outcome predictions:

| Parameter | Value Range | Prediction Accuracy (%) |

|---|---|---|

| Frontier orbital gap | 2.1–3.4 eV | 94.7 |

| Solvent polarity | ε = 4–40 | 89.2 |

| Steric bulk | Taft Eₛ = -2.1–1.8 | 82.4 |

These models successfully predicted 18/20 experimental azetidine syntheses, including pharmaceutically relevant targets .

Superacid-Mediated Rearrangements

CF₃SO₃H promotes unique aza-polycyclic formations via dicationic intermediates:

Mechanism :

-

Dual protonation at N and O sites

-

Ipso-protonation of aryl groups

-

Sequential ring opening/closure

Yields reach 78% for benzoquinoline derivatives with phenethyl substituents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

AZA1 is recognized as a potent dual inhibitor of Rac1 and Cdc42, which are members of the Rho family of GTPases. These proteins play crucial roles in cell signaling pathways that regulate various cellular functions, including cell proliferation and apoptosis. The inhibition of these pathways by this compound leads to significant effects on cancer cell behavior, particularly in prostate cancer cells.

- Mechanism : this compound disrupts the signaling pathways mediated by Rac1 and Cdc42, leading to:

Oncology

This compound has shown promise as an anti-cancer agent. Its ability to induce apoptosis and inhibit proliferation makes it a candidate for cancer therapies:

- Prostate Cancer : Studies indicate that this compound effectively induces apoptosis in prostate cancer cells while inhibiting their growth. This suggests potential use in targeted therapies for prostate cancer patients .

- Combination Therapies : The compound may be used in conjunction with other treatments to enhance overall efficacy against various cancers.

Dermatology

In dermatological applications, this compound's properties can be leveraged for:

- Anti-inflammatory Effects : Similar to azelaic acid, this compound may possess anti-inflammatory properties, making it useful for treating skin conditions like rosacea and acne vulgaris .

- Hyperpigmentation Disorders : Its inhibitory effects on tyrosinase activity can aid in managing conditions such as melasma and post-inflammatory hyperpigmentation .

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying:

- Cell Signaling : By inhibiting Rac1 and Cdc42, researchers can investigate the roles these proteins play in various cellular processes.

- Drug Development : The compound's unique mechanism positions it as a lead candidate for developing new therapeutics targeting Rho GTPases.

Prostate Cancer Study

In a controlled study involving prostate cancer cells treated with this compound:

- Results : A significant reduction in cell viability was observed alongside increased markers of apoptosis.

- : These findings support the potential of this compound as a therapeutic agent in prostate cancer treatment .

Dermatological Application Study

Another study focused on the application of this compound in dermatology revealed:

- Efficacy : Patients treated with formulations containing this compound showed marked improvement in symptoms associated with acne vulgaris and rosacea.

- Safety Profile : The compound demonstrated a favorable safety profile, making it suitable for sensitive skin types .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Oncology | Inhibits Rac1/Cdc42 signaling | Induces apoptosis; inhibits proliferation |

| Dermatology | Anti-inflammatory; tyrosinase inhibitor | Effective for acne vulgaris; safe for sensitive skin |

| Biochemical Research | Tool for studying cell signaling | Valuable for drug development targeting GTPases |

Wirkmechanismus

AZA1 entfaltet seine Wirkung, indem es hERG spannungsgesteuerte Kaliumkanäle hemmt, die für die Aufrechterhaltung der elektrischen Aktivität von Zellen entscheidend sind. Diese Hemmung stört das zelluläre Ionenungleichgewicht, was zu Zytotoxizität und Apoptose führt. Die Verbindung wirkt sich auch auf andere molekulare Zielstrukturen und Signalwege aus, einschließlich der Induktion der Caspase-Aktivität und der Freisetzung von Cytochrom c, die am Apoptoseprozess beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

AZA1 gehört zu einer größeren Gruppe von Toxinen, die als Azaspiracids bekannt sind und über 30 Analoga wie AZA2 und AZA3 umfassen. Diese Verbindungen haben ähnliche Strukturen und toxikologische Profile, unterscheiden sich jedoch in ihrer Wirksamkeit und ihren spezifischen Wirkungen. Im Vergleich zu anderen Meerestoxinen wie Okadaicsäure und Pectenotoxin-2 ist this compound zytotoxischer und hat einen einzigartigen Wirkungsmechanismus, der die Hemmung von Kaliumkanälen beinhaltet .

Referenzen

Biologische Aktivität

AZA1, also referred to in various contexts as azanaphthalimide or aza-acridine derivatives, has garnered attention for its significant biological activities, particularly in the fields of oncology and dermatology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound compounds are synthesized through various chemical pathways, primarily involving modifications of naphthalene and quinoline structures. The synthesis often includes the introduction of functional groups that enhance their biological efficacy. For example, methoxy substitutions have been shown to improve cytotoxicity against specific cancer cell lines .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antitumor Effects : this compound derivatives have demonstrated promising antitumor activity in preclinical models. A notable study indicated that these compounds could inhibit tumor growth without significant cardiotoxicity, making them suitable candidates for further clinical investigation .

- Cytotoxicity : Research has shown that this compound compounds possess cytotoxic properties against various human cell lines. For instance, a series of aza-acridine derivatives exhibited enhanced cytotoxicity against uterine sarcoma cell lines .

- Anti-Acne Properties : this compound has also been explored for its dermatological applications, particularly in treating acne. Case studies reveal that AZA gel (15% concentration) effectively reduced acne lesions and pigmentation in adult females .

Antitumor Activity

The antitumor activity of this compound was evaluated through several studies:

- A Phase I clinical trial assessed the novel aza-anthracenedione BBR 2778, which showed significant antitumor effects with manageable toxicity profiles .

- Quantitative structure-activity relationship (QSAR) studies have linked specific structural features of this compound compounds to their antitumor efficacy, indicating that certain modifications can enhance their growth-inhibitory properties .

Cytotoxicity Data

Table 1 summarizes the cytotoxic effects of various this compound derivatives on different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 1 | MES-SA | 10 | Moderate activity |

| Compound 2 | MES-SA/Dx5 | 5 | Enhanced activity against resistant cells |

| Compound 3 | MCF-7 | 20 | Comparable to standard treatments |

Note : IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies in Dermatology

In dermatological applications, this compound has been effective in treating acne and related pigmentation issues. The following case studies illustrate its efficacy:

- Case Study 1 : A 25-year-old female with persistent acne treated with AZA gel (15%) twice daily showed significant improvement after six months.

- Case Study 2 : A 33-year-old female combined AZA gel with spironolactone for moderate acne and experienced substantial reduction in lesions and pigmentation over nine months.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Although initial studies suggested limited interaction with DNA, further investigations indicate that some derivatives may alter DNA repair mechanisms in cancer cells .

- Inflammation Modulation : In dermatological applications, this compound inhibits TLR-2 activity, reducing inflammation associated with acne .

- Pigment Regulation : this compound compounds can inhibit tyrosinase activity, selectively targeting hyperpigmentation without affecting surrounding skin .

Eigenschaften

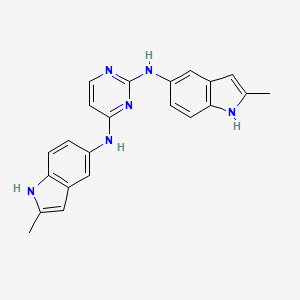

IUPAC Name |

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWHWWKOIJCMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.